molecular formula C24H33NO3 B050778 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid CAS No. 124651-01-0

17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid

Cat. No. B050778
CAS RN: 124651-01-0
M. Wt: 383.5 g/mol
InChI Key: XDFFJSAVOUJVAR-OCWLBIEKSA-N
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Description

17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid, also known as TBCA, is a synthetic derivative of estrogen that has been used in scientific research to investigate its potential therapeutic applications. TBCA has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid is not fully understood, but it is thought to involve the activation of estrogen receptors. 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been shown to bind to estrogen receptors alpha and beta, and to induce the expression of estrogen-responsive genes. However, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has also been found to have estrogen-independent effects, suggesting that it may act through other pathways as well.
Biochemical and Physiological Effects:
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been found to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties. 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has also been shown to regulate the expression of genes involved in cell proliferation, differentiation, and survival. These effects suggest that 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid may have therapeutic potential in a variety of disease contexts.

Advantages and Limitations for Lab Experiments

One advantage of using 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid in lab experiments is that it is a synthetic compound, which allows for precise control over its properties and concentration. However, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid can be difficult to synthesize and purify, which can limit its availability and reproducibility. Additionally, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been found to have low solubility in aqueous solutions, which can make it challenging to work with in some experimental contexts.

Future Directions

There are many potential directions for future research on 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid. One area of interest is the development of 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid analogs with improved solubility and bioavailability. Another area of interest is the investigation of 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid's effects on other disease contexts, such as autoimmune disorders and metabolic diseases. Additionally, further research is needed to fully understand the mechanism of action of 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid and its interactions with other signaling pathways. Overall, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid is a promising compound with potential applications in a variety of scientific contexts.

Synthesis Methods

17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of estrone with t-butyl isocyanate and subsequent hydrolysis. Other methods involve the use of different reagents and solvents, and the choice of method can impact the yield and purity of the final product.

Scientific Research Applications

17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been studied in a variety of contexts, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been found to inhibit the growth of breast cancer cells and reduce tumor size in animal models. In neuroprotection, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been shown to protect against neuronal damage in models of Parkinson's disease and stroke. In cardiovascular disease, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been found to reduce inflammation and improve cardiac function in animal models of heart failure.

properties

CAS RN

124651-01-0

Product Name

17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid

Molecular Formula

C24H33NO3

Molecular Weight

383.5 g/mol

IUPAC Name

(8S,9S,13S,14S,17S)-17-(tert-butylcarbamoyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylic acid

InChI

InChI=1S/C24H33NO3/c1-23(2,3)25-21(26)20-10-9-19-18-8-5-14-13-15(22(27)28)6-7-16(14)17(18)11-12-24(19,20)4/h6-7,13,17-20H,5,8-12H2,1-4H3,(H,25,26)(H,27,28)/t17-,18-,19+,20-,24+/m1/s1

InChI Key

XDFFJSAVOUJVAR-OCWLBIEKSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CCC4=C3C=CC(=C4)C(=O)O

SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4=C3C=CC(=C4)C(=O)O

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4=C3C=CC(=C4)C(=O)O

synonyms

17-(N-t-butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid
17-BCETCA

Origin of Product

United States

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